molecular formula C15H18IN3O2 B3848088 N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide

N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide

Cat. No. B3848088
M. Wt: 399.23 g/mol
InChI Key: GYUUFVZPMBCUNS-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ICA and has been synthesized through various methods. The purpose of

Mechanism of Action

ICA exerts its biological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. ICA has been found to inhibit the Akt/mTOR and MAPK/ERK signaling pathways, which are involved in cell proliferation and survival. Additionally, ICA has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. ICA has also been found to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
ICA has been found to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. ICA has also been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

ICA has several advantages for laboratory experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include its poor solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

ICA has shown promising results in various scientific research applications, and future directions may include further investigation of its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, future studies may focus on improving the solubility and bioavailability of ICA to enhance its efficacy in vivo. Furthermore, the development of novel derivatives of ICA may provide new insights into its biological effects and potential therapeutic applications.

Scientific Research Applications

ICA has been extensively studied for its potential applications in various fields, including cancer treatment, antibacterial and antifungal activities, and as an antioxidant and anti-inflammatory agent. ICA has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer cells. It has also exhibited antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. Additionally, ICA has been found to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.

properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18IN3O2/c16-12-8-6-11(7-9-12)10-17-19-15(21)14(20)18-13-4-2-1-3-5-13/h6-10,13H,1-5H2,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUUFVZPMBCUNS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N'-[(E)-(4-iodophenyl)methylideneamino]oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide
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N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 5
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N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide
Reactant of Route 6
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N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide

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